molecular formula C15H23N3O B1142523 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine CAS No. 118288-25-8

4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine

Cat. No.: B1142523
CAS No.: 118288-25-8
M. Wt: 261.36
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine emerged from the broader research efforts focused on creating advanced histamine H₂ receptor antagonists during the late 20th century. The compound was initially synthesized as a key intermediate in the preparation of lafutidine, which represents a second-generation histamine H₂ receptor antagonist with enhanced therapeutic properties. The systematic investigation of this intermediate began in the context of developing more effective antiulcerative agents with improved pharmacological profiles compared to first-generation compounds.

Historical patent literature reveals that the compound gained prominence through work conducted by Japanese pharmaceutical researchers, particularly in the development of improved synthetic pathways for lafutidine production. The compound's significance became apparent when researchers recognized its essential role as a protected amine intermediate that could be efficiently converted to the final therapeutic agent through controlled deprotection reactions.

The discovery process involved extensive structure-activity relationship studies that identified the specific geometric configuration and substitution pattern necessary for optimal biological activity. Researchers found that the cis-2-butenamine configuration was critical for maintaining the appropriate spatial orientation required for subsequent synthetic transformations.

Nomenclature and Systematic Naming Conventions

The compound 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine is assigned Chemical Abstracts Service registry number 118288-25-8. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name reflects the complex molecular architecture incorporating multiple heterocyclic components and functional groups.

The nomenclature systematically describes the structural features: the base structure contains a cis-2-butenamine chain, which serves as the primary backbone. The pyridyl component is substituted at the 2-position with an oxygen linker connecting to the butenamine chain at the 4-position. Additionally, the pyridine ring carries a piperidinomethyl substituent at the 4-position, creating the complete molecular framework.

Alternative naming conventions found in the literature include: (Z)-4-(4-((Piperidin-1-yl)methyl)pyridin-2-yloxy)but-2-en-1-amine, which explicitly indicates the Z-configuration of the double bond. The compound is also referenced by various trade and research designations, including its role as a lafutidine intermediate or preparation compound.

The molecular descriptor language representation provides additional structural clarity, with the compound's three-dimensional arrangement captured through standardized chemical informatics protocols. The International Chemical Identifier key MFCD08063945 serves as a unique database reference for tracking this specific molecular entity.

Classification within Piperidine Derivatives

4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine belongs to the broader class of piperidine derivatives, which represent one of the most important categories of nitrogen-containing heterocyclic compounds in medicinal chemistry. Within this classification, the compound specifically falls under the subcategory of piperidine-substituted pyridyl ethers, characterized by the presence of both piperidine and pyridine ring systems connected through strategic linking groups.

The piperidine moiety in this compound adopts a substituted methylpyridyl configuration, where the piperidine nitrogen forms a methylenic bridge to the pyridine ring system. This structural arrangement places the compound within the specialized class of bridged heterocyclic systems that exhibit enhanced conformational flexibility compared to directly connected ring systems.

From a pharmacophore perspective, the compound represents a member of the aminoalkyl pyridyl ether family, which are characterized by their ability to interact with multiple biological targets through various binding modes. The presence of the primary amine functionality combined with the heterocyclic aromatic systems creates a versatile molecular framework capable of both hydrogen bonding and π-π stacking interactions.

The geometric configuration of the cis-2-butenamine component adds another layer of classification specificity, distinguishing this compound from related trans-isomers and saturated analogs. This geometric constraint influences both the compound's chemical reactivity and its three-dimensional molecular shape, which are critical factors in its pharmaceutical applications.

Significance in Organic Chemistry and Medicinal Chemistry

The significance of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine in organic chemistry stems from its role as a synthetic intermediate that demonstrates advanced protection and deprotection strategies in complex molecule synthesis. The compound serves as an excellent example of how modern synthetic chemistry approaches the challenge of selective functional group manipulation in polyfunctional molecules.

In medicinal chemistry, this compound represents a critical advancement in the development of structure-based drug design approaches for gastrointestinal therapeutics. The specific substitution pattern and geometric configuration were optimized through systematic structure-activity relationship studies to achieve optimal pharmacological properties in the final therapeutic agent. The compound demonstrates how careful molecular design can enhance both synthetic accessibility and biological activity.

The synthetic utility of this intermediate extends beyond its original application, serving as a valuable building block for creating related therapeutic agents with modified pharmacological profiles. Researchers have utilized the compound's versatile functional group array to develop analogs with altered selectivity, potency, and pharmacokinetic properties.

From a process chemistry perspective, the compound has contributed significantly to the development of improved manufacturing processes for pharmaceutical intermediates. The optimization of synthetic routes to this compound has led to advances in reaction efficiency, waste reduction, and overall process economics. These improvements have practical implications for the large-scale production of related therapeutic agents.

Research Timeline and Key Publications

The research timeline for 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine began with foundational work in the 1980s, when initial synthetic approaches were developed as part of broader lafutidine research programs. European Patent Publication Number 282077 represents one of the earliest comprehensive disclosures of synthetic methodologies for preparing this compound and related intermediates.

Significant methodological advances were documented in United States Patent 4,912,101, which provided detailed synthetic procedures and characterization data for the compound. This patent disclosure established many of the fundamental synthetic approaches that continue to be used in current manufacturing processes.

Japanese patent literature, including JP 5059045, contributed additional synthetic refinements and alternative preparation methods. These publications demonstrated improved reaction yields and simplified purification procedures, making the compound more accessible for research and development applications.

More recent research developments have focused on process optimization and impurity control. A notable publication in Organic Process Research and Development from 2018 documented advanced approaches for improving the purity of related compounds through innovative synthetic strategies. This work demonstrated the ongoing evolution of synthetic methodologies for this class of pharmaceutical intermediates.

Contemporary research has also addressed environmental and sustainability considerations in the synthesis of this compound. Publications from 2018 onward have described improved methods for preparation that reduce waste generation and improve overall process sustainability. These advances reflect the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

Properties

IUPAC Name

(E)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c16-7-2-5-11-19-15-12-14(6-8-17-15)13-18-9-3-1-4-10-18/h2,5-6,8,12H,1,3-4,7,9-11,13,16H2/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWHRGCYVNXXLD-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C/CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Addition Approach

An alternative method employs a Grignard reagent to form the alkene:

  • Reaction : 4-(Piperidinomethyl)pyridin-2-ol reacts with 3-butenylmagnesium bromide in THF at −78°C.

  • Yield : 54% (lower due to competing elimination).

Enzymatic Resolution

Racemic mixtures generated during synthesis are resolved using lipase-catalyzed acetylation:

  • Enzyme : Candida antarctica lipase B.

  • Conditions : Vinyl acetate, hexane, 37°C, 48 hours.

  • Outcome : 99% enantiomeric excess (ee) for the cis-isomer.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Synthesis : Reduces reaction time from 24 hours to 2 hours via tubular reactors with inline IR monitoring.

  • Catalyst Recycling : Palladium catalysts immobilized on mesoporous silica enable 10 reaction cycles without significant loss in activity.

Cost Analysis

ComponentCost Contribution (%)
Raw Materials62
Catalyst18
Purification12
Energy8

Analytical and Purification Techniques

Chromatographic Methods

  • HPLC Conditions : C18 column, 0.1% TFA in H₂O/MeCN gradient, UV detection at 254 nm.

  • Retention Time : 8.7 minutes for the target compound.

Spectroscopic Characterization

  • 1H^1H NMR (400 MHz, D₂O) : δ 7.89 (d, J=5.6 Hz, 1H), 5.82–5.76 (m, 2H), 3.71 (s, 2H), 2.62–2.58 (m, 4H).

  • HRMS (ESI+) : m/z calcd. for C₁₄H₂₁N₃O [M+H]⁺ 247.1785, found 247.1789.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that contributes to its biological activity. Its molecular formula is C14H19N3O, and it has a molecular weight of 245.32 g/mol. The presence of the piperidine moiety is crucial for its interaction with biological targets.

Anticancer Activity

A major area of research involves the anticancer properties of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

In Vitro Studies:

Cell LineIC50 (µM)Observations
A549 (Lung)12.5Significant cytotoxicity observed
MCF-7 (Breast)15.0Induced apoptosis in treated cells
HeLa (Cervical)10.0Inhibition of cell migration

Case Study: Tumor Growth Inhibition
In vivo studies using xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups (p < 0.05). This suggests its potential as an effective anticancer agent.

Anti-inflammatory Properties

Research indicates that the compound may possess anti-inflammatory effects. In vitro studies have shown a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

In Vitro Anti-inflammatory Activity:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

These findings suggest that the compound could be beneficial in treating inflammatory diseases.

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective potential of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine, particularly in models of neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit acetylcholinesterase has been noted, which could enhance acetylcholine levels in the brain.

Neuroprotective Activity:

CompoundIC50 (µM)Mechanism of Action
4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine5.0Acetylcholinesterase inhibition

Market Trends and Future Directions

The global market for compounds like 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine is expected to grow significantly from 2024 to 2031, driven by increasing research into its therapeutic applications and potential for drug development . This growth reflects a rising interest in novel compounds targeting cancer and inflammation.

Mechanism of Action

The mechanism of action of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidinomethyl-Substituted Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Application/Activity Reference
4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine C₁₅H₂₃N₃O 261.37 Pyridine, Piperidinomethyl, cis-alkene amine Not reported Lafutidine intermediate (H₂ antagonist)
3-[4-(1-Piperidinomethyl)pyridyl-2-oxy]propylamine C₁₄H₂₁N₃O 247.34 Pyridine, Piperidinomethyl, propylamine Not reported Intermediate for H₂ antagonists
4-(Piperidinomethyl)benzoic acid C₁₃H₁₇NO₂ 219.27 Benzoic acid, Piperidinomethyl 286–293 Chemical reagent (no direct therapeutic use)
N-Cyano-N'-[4-[N-(2-pyridyl)amino]butyl]guanidine (Compound 18) C₂₃H₂₈N₈O 456.52 Pyridine, Guanidine, Methoxybenzyl 106–108 Experimental histamine receptor ligand

Key Observations

Structural Variations Impact Bioactivity: The cis-2-butenamine chain in the target compound distinguishes it from analogues like 3-[4-(1-Piperidinomethyl)pyridyl-2-oxy]propylamine (), which has a shorter propylamine chain. This difference likely enhances receptor binding specificity in Lafutidine . Replacement of the pyridine ring with a benzoic acid moiety (e.g., 4-(Piperidinomethyl)benzoic acid) eliminates H₂ antagonist activity, highlighting the necessity of the pyridine core for therapeutic applications .

Synthetic Utility: Derivatives like N-{4-[4-(1-Piperidinomethyl)pyridyl-2-oxy]-cis-2-butene}phthalimide maleate (CAS 146447-26-9) demonstrate the importance of salt formation (e.g., maleate) in improving solubility and bioavailability for pharmaceutical use .

Receptor Binding Specificity :

  • Guanidine-containing analogues (e.g., Compound 18 in ) exhibit varied histamine receptor interactions due to their bulkier substituents, but they lack the cis-alkene configuration critical for Lafutidine’s efficacy .

Research Findings

  • Synthetic Routes : The target compound is synthesized via nucleophilic substitution reactions, as seen in , where pyridyl-oxy intermediates are coupled with amine chains under reflux conditions .
  • Biological Performance: Lafutidine derivatives derived from 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine show superior acid-suppression effects compared to earlier H₂ antagonists like Cimetidine, attributed to optimized piperidinomethyl-pyridine interactions .

Biological Activity

Overview of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine

4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine, also known by its CAS number 118288-25-8, is a chemical compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. It features a piperidine moiety, which is often associated with various biological activities, including neuroactive and anti-inflammatory effects.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Compounds with similar structures often act as:

  • Receptor Modulators : They may influence neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.
  • Inhibitors : They can inhibit enzymes involved in neurotransmitter metabolism, thus prolonging the action of certain neurotransmitters.

Pharmacological Effects

Research indicates that compounds like 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine may exhibit:

  • Antidepressant Activity : By modulating serotonin levels, such compounds could potentially alleviate symptoms of depression.
  • Anxiolytic Effects : Similar structures have shown promise in reducing anxiety-related behaviors in animal models.

Case Studies and Research Findings

  • Neuropharmacological Studies : Various studies have evaluated the effects of similar piperidine derivatives on behavior in rodent models. For instance, a study demonstrated that a related compound significantly reduced anxiety-like behaviors in mice when administered at specific dosages.
  • Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of piperidine derivatives on cancer cell lines. Results indicated that certain derivatives possess selective toxicity towards cancer cells while sparing normal cells, suggesting potential for anticancer applications.
  • Binding Affinity Studies : Research has shown that structurally related compounds bind effectively to dopamine receptors, indicating a potential role in treating disorders like schizophrenia or Parkinson's disease.

Data Tables

Activity Compound Type Effect Observed
AntidepressantPiperidine DerivativeReduced depressive behaviors
AnxiolyticPiperidine DerivativeDecreased anxiety responses
CytotoxicityPiperidine DerivativeSelective toxicity in cancer cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, analogous compounds (e.g., piperidine-pyridine derivatives) are synthesized using polar aprotic solvents (e.g., DMF or dichloromethane) under inert atmospheres. Catalysts like triethylamine or Pd-based systems are critical for cross-coupling steps. Yield optimization requires precise temperature control (e.g., 0–5°C for nitro group reductions) and stoichiometric ratios of intermediates .
  • Data Reference : A related compound, 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, achieved 99% purity under similar conditions, emphasizing the role of solvent choice and catalyst efficiency .

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY, HSQC) for backbone assignments, HRMS for molecular weight confirmation, and X-ray crystallography (if crystalline) for stereochemical validation. For example, pyridine-piperidine hybrids often require deuterated chloroform or DMSO-d₆ for NMR solubility, with key resonances at δ 7.2–8.5 ppm for pyridyl protons .
  • Data Reference : In N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine, crystallography resolved the cis-configuration of the butenamine moiety, critical for bioactivity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Adopt PPE (gloves, lab coat, goggles), ensure fume hood use, and avoid ignition sources due to potential nitro/amine decomposition hazards. For spills, neutralize with dry sand or non-combustible absorbents. Storage requires airtight containers in cool, dry environments .
  • Data Reference : Analogous compounds (e.g., 2-((4-(2-Nitroethyl)benzyl)oxy)pyridine) mandate emergency rinsing protocols for eye/skin exposure and prohibition of environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Cross-validate assays (e.g., in vitro kinase inhibition vs. in vivo toxicity) using orthogonal methods. For instance, discrepancies in IC₅₀ values may arise from solvent polarity (DMSO vs. aqueous buffers) or cell-line variability. Use isogenic cell models and standardized positive controls (e.g., staurosporine for kinase assays) .
  • Data Reference : In 4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine, structural analogs showed divergent antimicrobial vs. antitumor activity due to substituent effects on logP and membrane permeability .

Q. What experimental design strategies mitigate challenges in stereochemical synthesis (e.g., cis-butenamine configuration)?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless dihydroxylation) to enforce cis-selectivity. Monitor reaction progress via chiral HPLC or circular dichroism. For example, cis-configured amines in pyridopyrazines required Pd-catalyzed asymmetric hydrogenation .
  • Data Reference : The title compound in N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine retained cis-geometry via controlled reductive amination, confirmed by NOESY correlations .

Q. How do computational methods (e.g., DFT, molecular docking) enhance understanding of structure-activity relationships (SAR)?

  • Methodological Answer : Use DFT (B3LYP/6-31G*) to optimize geometries and calculate electrostatic potentials, identifying key H-bond donors/acceptors. Molecular docking (AutoDock Vina) into target proteins (e.g., MAP kinases) predicts binding modes. Validate with mutagenesis studies (e.g., alanine scanning) .
  • Data Reference : Pyridopyrazine derivatives showed improved p38 MAP kinase inhibition when docking simulations aligned the piperidinomethyl group with hydrophobic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.